molecular formula C15H15NO2 B010839 N-(3-methoxyphenyl)-N-phenylacetamide CAS No. 101651-37-0

N-(3-methoxyphenyl)-N-phenylacetamide

Cat. No.: B010839
CAS No.: 101651-37-0
M. Wt: 241.28 g/mol
InChI Key: WKAIOPWAPFOJFL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N-phenylacetamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N-phenylacetamide typically involves the reaction of m-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the m-methoxyaniline is dissolved in a suitable solvent such as ethanol or acetic acid, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved yield, reduced reaction time, and enhanced safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of N-(m-Hydroxyphenyl)-N-phenylacetamide.

    Reduction: Formation of N-(m-Methoxyphenyl)-N-phenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Methoxyphenyl)-N-phenylacetamide
  • N-(m-Methylphenyl)-N-phenylacetamide
  • N-(m-Hydroxyphenyl)-N-phenylacetamide

Uniqueness

N-(3-methoxyphenyl)-N-phenylacetamide is unique due to the presence of the methoxy group at the meta position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets compared to its para or ortho analogs.

Properties

CAS No.

101651-37-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-12(17)16(13-7-4-3-5-8-13)14-9-6-10-15(11-14)18-2/h3-11H,1-2H3

InChI Key

WKAIOPWAPFOJFL-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC

101651-37-0

Synonyms

N-(3-methoxyphenyl)-N-phenyl-acetamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using acetanilide (3.7 g) and 3-iodoanisole, a reaction was made in the same manner as is 1) of Production Example 2. The subsequent purification by silica gel column chromatography (developing solvent, ethyl acetate:hexane=1:3 to 1:2) produced 3-methoxy-N-phenylacetanilide (4.44 g; yield, 67%) as a pale brown oil.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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